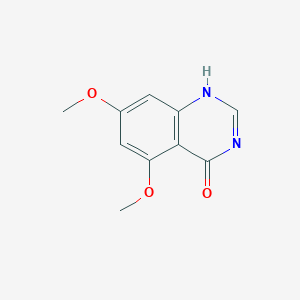

5,7-dimethoxy-1H-quinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound with the identifier “5,7-dimethoxy-1H-quinazolin-4-one” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of the compound with the identifier “5,7-dimethoxy-1H-quinazolin-4-one” involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as alkylation, oxidation, and reduction. Each step is carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of the compound with the identifier “this compound” is scaled up using large reactors and continuous flow systems. The process involves the use of catalysts to enhance reaction rates and improve efficiency. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.

化学反応の分析

Types of Reactions

The compound with the identifier “5,7-dimethoxy-1H-quinazolin-4-one” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons. Substitution reactions can result in a wide range of products, depending on the nature of the substituent groups.

科学的研究の応用

Anticancer Activity

The compound has demonstrated promising anticancer properties across several studies:

- Mechanism of Action : 5,7-dimethoxy-1H-quinazolin-4-one acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), which is crucial in cancer cell proliferation and survival. The inhibition of EGFR leads to the disruption of downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT, resulting in reduced cell viability in cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells .

- Cytotoxicity Studies : Research has shown that derivatives of this compound exhibit significant cytotoxic effects, with IC50 values indicating potent activity against various cancer types. For instance, one study reported IC50 values of 12.5 μM for K562 cells and 15.3 μM for HeLa cells.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| I | 12.5 | K562 |

| II | 15.3 | HeLa |

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : Studies have shown effective inhibition against strains such as Staphylococcus aureus (8 μg/mL), Escherichia coli (16 μg/mL), and Streptococcus pyogenes (4 μg/mL). The presence of methoxy groups enhances its antimicrobial activity compared to other substituents .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Streptococcus pyogenes | 4 |

Enzyme Inhibition

The compound also serves as a scaffold for designing enzyme inhibitors, particularly in targeting kinases involved in cancer progression:

- Dual Inhibition : Some derivatives have been designed to act as dual inhibitors of PI3K and HDAC enzymes, showcasing enhanced potency compared to traditional inhibitors .

Case Study 1: Anticancer Research

A systematic study evaluated several quinazolinone derivatives for their cytotoxic effects on various cancer cell lines. The findings indicated that modifications at the methoxy positions could significantly enhance anticancer activity.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the efficacy of silver nanoparticle conjugates with quinazolinone derivatives was assessed. The results highlighted improved antibacterial activity, suggesting potential applications in developing novel antimicrobial agents .

作用機序

The mechanism of action of the compound with the identifier “5,7-dimethoxy-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, and ongoing research aims to elucidate these details further.

特性

IUPAC Name |

5,7-dimethoxy-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-6-3-7-9(8(4-6)15-2)10(13)12-5-11-7/h3-5H,1-2H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCMSZVLSWCVQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。